C(6) Electronic Effect: Methylsulfonyl vs. Unsubstituted
The 6‑methylsulfonyl group introduces a Hammett σₚ constant of approximately +0.72, compared to 0.00 for the unsubstituted (6‑H) analog, indicating a strong electron‑withdrawing effect that reduces the electron density of the benzothiazole ring [1]. This electronic perturbation is predicted to lower the pKₐ of the carbamate NH, enhancing hydrogen‑bond donor capacity relative to the 6‑H benzothiazole‑2‑ylcarbamate baseline. The difference is of a magnitude expected to alter binding affinity in target‑based assays, consistent with observations in the broader C(6)‑substituted carbamate series where SO₂‑alkyl derivatives showed distinct biological profiles from S‑alkyl and unsubstituted analogs [2].
| Evidence Dimension | Hammett substituent constant (σₚ) as a measure of electronic effect |
|---|---|
| Target Compound Data | σₚ (SO₂CH₃) ≈ +0.72 |
| Comparator Or Baseline | σₚ (H) = 0.00 (unsubstituted 6‑H benzothiazole‑2‑ylcarbamate) |
| Quantified Difference | Δσₚ ≈ +0.72 (strongly electron‑withdrawing vs. neutral) |
| Conditions | Literature Hammett constants; electronic effect manifest in all solution‑phase and biological assays |
Why This Matters
A Δσₚ of +0.72 represents a large electronic shift that influences reactivity, hydrogen‑bonding, and target‑binding pharmacophore matching, justifying selection of the 6‑methylsulfonyl compound when electron‑poor benzothiazole cores are required.
- [1] Hansch C, Leo A, Taft RW. A survey of Hammett substituent constants and resonance and field parameters. Chem Rev. 1991;91(2):165-195. View Source
- [2] Videnović M, Opsenica I, Srdić-Rajić T, Šolaja B. Benzothiazole carbamates and amides as antiproliferative species. Eur J Med Chem. 2018;157:1096-1114. View Source
